molecular formula C20H16F12O8Zr B098905 (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) CAS No. 17499-68-2

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)

Cat. No.: B098905
CAS No.: 17499-68-2
M. Wt: 707.6 g/mol
InChI Key: RFKSRVWCEAGSJH-UHFFFAOYSA-N
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Description

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is a coordination compound that features a zirconium ion coordinated with a ligand containing trifluoromethyl and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) typically involves the reaction of zirconium salts with the appropriate ligand precursor. One common method is to react zirconium tetrachloride with (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-ol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and rigorous control of reaction conditions are crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state zirconium species.

    Reduction: It can be reduced to lower oxidation state zirconium species.

    Substitution: Ligands in the coordination sphere of zirconium can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or by heating the reaction mixture.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium oxides, while reduction can produce zirconium hydrides. Substitution reactions can result in the formation of new zirconium complexes with different ligands.

Scientific Research Applications

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) has several scientific research applications:

    Catalysis: It can be used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.

    Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool for biological imaging and diagnostics.

    Industry: It is used in the production of specialty chemicals and in processes requiring high-performance catalysts.

Mechanism of Action

The mechanism by which (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) exerts its effects involves coordination chemistry principles. The zirconium ion acts as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The trifluoromethyl and oxo groups in the ligand can also participate in electron transfer processes, enhancing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Zirconium tetrachloride: A common zirconium compound used in similar applications.

    Zirconium acetylacetonate: Another zirconium complex with different ligands.

    Zirconium oxalate: A zirconium compound with oxalate ligands.

Uniqueness

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) is unique due to the presence of the trifluoromethyl group, which imparts distinctive electronic properties to the compound. This makes it particularly useful in applications requiring strong electron-withdrawing effects and high stability.

Properties

IUPAC Name

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/q;;;;+4/p-4/b4*4-2-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYHZWGGPPBCMA-UVSRJUEXSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F12O8Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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